molecular formula C20H23N3O2 B5459072 N-[(1-{[5-(2-cyanophenyl)-2-furyl]methyl}piperidin-3-yl)methyl]acetamide

N-[(1-{[5-(2-cyanophenyl)-2-furyl]methyl}piperidin-3-yl)methyl]acetamide

Cat. No.: B5459072
M. Wt: 337.4 g/mol
InChI Key: XWJACTRGPQCDRT-UHFFFAOYSA-N
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Description

“N-[(1-{[5-(2-cyanophenyl)-2-furyl]methyl}piperidin-3-yl)methyl]acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The compound also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized in several ways. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound contains a piperidine ring, a furan ring, and a cyanophenyl group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the piperidine ring, the furan ring, and the cyanophenyl group. Piperidine derivatives are known to undergo a variety of reactions, including condensation and substitution reactions .

Properties

IUPAC Name

N-[[1-[[5-(2-cyanophenyl)furan-2-yl]methyl]piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15(24)22-12-16-5-4-10-23(13-16)14-18-8-9-20(25-18)19-7-3-2-6-17(19)11-21/h2-3,6-9,16H,4-5,10,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJACTRGPQCDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)CC2=CC=C(O2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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